molecular formula C24H27N3O5 B2461787 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide CAS No. 898417-91-9

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2461787
CAS No.: 898417-91-9
M. Wt: 437.496
InChI Key: OHYMYCHERGAUCJ-UHFFFAOYSA-N
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Description

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Properties

IUPAC Name

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c28-22-13-21(16-27-10-8-26(9-11-27)15-19-5-2-1-3-6-19)31-17-23(22)32-18-24(29)25-14-20-7-4-12-30-20/h1-7,12-13,17H,8-11,14-16,18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMYCHERGAUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C25H30N3O4\text{C}_{25}\text{H}_{30}\text{N}_{3}\text{O}_{4}

This molecular formula indicates a significant degree of complexity, which is often associated with diverse biological activities. The compound features a pyran ring, a benzylpiperazine moiety, and a furan substituent, all of which contribute to its potential pharmacological effects.

Anticonvulsant Activity

Research on related compounds suggests that derivatives containing the benzylpiperazine group exhibit anticonvulsant properties. For instance, studies have shown that N-benzyl 2-amino acetamides demonstrate significant anticonvulsant activity in animal models, with effective doses comparable to established medications like phenobarbital . This indicates that the benzylpiperazine moiety may enhance the anticonvulsant potential of the compound.

Antimicrobial Properties

Compounds similar to this compound have been reported to exhibit antimicrobial activity. A study highlighted that various derivatives showed promising results against bacterial strains, suggesting that modifications in the structure can lead to enhanced efficacy against pathogens .

Cytotoxicity and Cancer Research

In vitro studies have indicated that certain derivatives of this compound may possess cytotoxic properties against cancer cell lines. The presence of the furan moiety has been associated with increased cytotoxicity in some cases, making it a candidate for further exploration in cancer therapeutics.

The precise molecular mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been shown to interact with various biological targets:

  • Receptor Binding : Many piperazine derivatives act as ligands for neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Gene Expression Modulation : There is evidence that certain structural features can influence gene expression profiles, impacting cellular growth and survival.

Case Studies and Research Findings

StudyFindings
Study on Anticonvulsant ActivityDemonstrated that N-benzyl derivatives had lower ED50 values than phenobarbital, indicating superior anticonvulsant efficacy .
Antimicrobial Activity AssessmentVarious derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity in Cancer Cell LinesCertain derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines.

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